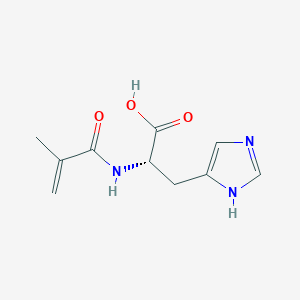

N-(2-Methylacryloyl)-L-histidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-6(2)9(14)13-8(10(15)16)3-7-4-11-5-12-7/h4-5,8H,1,3H2,2H3,(H,11,12)(H,13,14)(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADESRODTHOCWKB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629139 | |

| Record name | N-(2-Methylacryloyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13282-13-8 | |

| Record name | N-(2-Methylacryloyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of L Histidine Derivatives in Polymer Science and Materials Chemistry

L-histidine and its derivatives are pivotal in polymer science and materials chemistry, primarily due to the unique properties of the imidazole (B134444) ring within the histidine structure. nih.gov This heterocyclic aromatic ring can act as both a hydrogen bond donor and acceptor, and its nitrogen atoms can be protonated or deprotonated in response to changes in pH. nih.gov This pH-responsive behavior is a cornerstone of its utility in creating "smart" polymers that can undergo conformational or solubility changes in specific chemical environments. rsc.org

Polymers incorporating histidine residues are often biocompatible and biodegradable, making them suitable for various biomedical applications. nih.govmdpi.com The imidazole group's ability to coordinate with metal ions has also been explored, opening avenues for applications in biocatalysis and the development of materials that can interact with biological systems in a highly specific manner. The incorporation of histidine into polymer backbones can be achieved through various synthetic routes, including the polymerization of N-carboxyanhydrides or the use of functionalized monomers like their maleoyl or methacryloyl counterparts. rsc.orgresearchgate.netmq.edu.au

Rationale for Research on N 2 Methylacryloyl L Histidine As a Functional Monomer

Monomer Synthesis Strategies

The creation of this compound and its related compounds is a critical step for their application in various fields, including the development of specialized polymers and materials. The synthesis strategies are designed to selectively modify the amino group of L-histidine while preserving the integrity of the imidazole ring and the carboxylic acid functional group.

Synthesis from L-Histidine Methyl Ester and Methacryloyl Chloride

A primary and well-established method for synthesizing this compound involves a two-step process starting with the esterification of L-histidine, followed by acylation.

First, L-histidine is converted to its methyl ester to protect the carboxylic acid group. A common procedure involves suspending L-histidine in methanol (B129727) and adding thionyl chloride dropwise at a low temperature (0 °C). The reaction mixture is then refluxed for an extended period, typically around 16 hours. This process yields L-histidine methyl ester dihydrochloride. sigmaaldrich.comresearchgate.net The use of thionyl chloride is considered a convenient method for this esterification, with reported yields as high as 99.5%. researchgate.net Alternative reagents like acetyl chloride can also be employed for the preparation of the methyl ester. researchgate.net

Once the L-histidine methyl ester is formed, it is reacted with methacryloyl chloride to introduce the polymerizable methacryloyl group. sigmaaldrich.com This acylation reaction targets the primary amino group of the histidine methyl ester, forming an amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The resulting product is this compound methyl ester. nih.gov Subsequent hydrolysis of the methyl ester group under basic conditions, for instance with sodium hydroxide, yields the final product, this compound. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role | Reference |

| L-Histidine | Starting amino acid | researchgate.net |

| Methanol | Solvent and reactant for esterification | researchgate.net |

| Thionyl Chloride | Reagent for esterification | researchgate.netnih.gov |

| Methacryloyl Chloride | Acylating agent to introduce the methacryloyl group | sigmaaldrich.comresearchgate.net |

| Sodium Hydroxide | Base for hydrolysis of the methyl ester | rsc.org |

Alternative Synthetic Routes to this compound Derivatives

Alternative strategies exist for the synthesis of this compound and its derivatives, sometimes involving different protecting groups or reaction conditions.

One alternative approach involves the direct acylation of L-histidine without prior esterification. In this method, L-histidine is dissolved in an aqueous solution of sodium hydroxide. Acryloyl chloride is then added dropwise while maintaining a low temperature (below 5°C). rsc.org The reaction is stirred at room temperature for an extended period, followed by acidification to precipitate the product. rsc.org

For the synthesis of other derivatives, various protecting groups can be employed. For instance, the N-tert-butyloxycarbonyl (Boc) group can be introduced to protect the amino group of histidine methyl ester using di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. nih.gov This allows for subsequent modifications at other positions of the histidine molecule.

Furthermore, the synthesis of related monomers can be achieved through protease-catalyzed peptide synthesis (PCPS). nih.gov This enzymatic approach offers a "green" alternative to traditional chemical methods. nih.gov In this strategy, an N-acryloyl functionalized amino acid ester acts as a "grafter" to which other amino acid esters are added, catalyzed by an enzyme like papain. nih.gov

Post-Synthesis Chemical Modifications and Esterification

Following the initial synthesis, this compound and its derivatives can undergo further chemical modifications to tailor their properties for specific applications. These modifications often target the imidazole ring or the carboxylic acid group.

Esterification of the carboxylic acid group of this compound can be performed to enhance its solubility in organic solvents or to introduce another functional group. Standard esterification procedures can be employed, similar to the initial synthesis of the L-histidine methyl ester.

Modifications of the imidazole ring of histidine are also a subject of research. rsc.org For example, regioselective alkylation at the N1 or N3 position of the imidazole ring can be achieved through a series of protection and deprotection steps. nih.gov This allows for the introduction of various functional groups onto the histidine side chain, leading to a diverse range of monomers with unique properties. For instance, the N1 position can be modified after protecting the amino group with a Boc group and the N-tau nitrogen with a trityl group. nih.gov

These post-synthesis modifications significantly expand the library of available histidine-based monomers, enabling the development of advanced materials with tailored functionalities.

Polymerization Methodologies and Resulting Material Architectures

Free Radical Polymerization Techniques

Free radical polymerization is a common and robust method for polymerizing N-(2-Methylacryloyl)-L-histidine and its related monomers. This approach allows for the synthesis of a wide range of polymer structures by controlling the reaction conditions and the choice of comonomers and crosslinkers.

Suspension Polymerization for Spherical Beads

Suspension polymerization is an effective technique for producing spherical polymer particles, or beads. In this method, the monomer, which is insoluble in the continuous phase (typically water), is dispersed as fine droplets with the aid of a stabilizer. Polymerization is initiated within these droplets, which are then converted into solid polymer beads. researchgate.net This technique is particularly useful for creating materials with a high surface area, which is advantageous for applications in chromatography and as solid-phase supports.

A notable application involves the synthesis of magnetic beads for affinity separations. In one study, magnetic beads with an average diameter of 50–100 μm were produced through the suspension polymerization of N-methacryloyl-(l)-histidine methyl ester (MAH), a derivative of this compound, with ethylene (B1197577) glycol dimethacrylate (EGDMA) as a crosslinker. researchgate.net The resulting magnetic poly(EGDMA–MAH) beads exhibited a specific surface area of 80 m²/g and contained approximately 70 μmol of the histidine-based monomer per gram of polymer. researchgate.net These beads demonstrated a significant capacity for chelating metal ions, which in turn facilitated the high-capacity adsorption of proteins like cytochrome c. researchgate.net

Table 1: Properties of Magnetic Beads via Suspension Polymerization

| Property | Value | Source |

|---|---|---|

| Monomers | N-methacryloyl-(l)-histidine methyl ester (MAH), Ethylene glycol dimethacrylate (EGDMA) | researchgate.net |

| Average Diameter | 50–100 μm | researchgate.net |

| Specific Surface Area | 80 m²/g | researchgate.net |

| Functional Monomer Content | 70 μmol MAH/g polymer | researchgate.net |

Bulk Polymerization for Imprinted Polymers and Cryogels

Bulk polymerization, which involves polymerizing the monomer in the absence of a solvent, and its variation, solution polymerization, are utilized to create monolithic polymer structures such as molecularly imprinted polymers (MIPs) and cryogels.

Molecularly Imprinted Polymers (MIPs): While specific examples using this compound are not detailed in the provided sources, the general principle involves polymerizing the functional monomer around a template molecule. The subsequent removal of the template leaves behind recognition sites that are complementary in shape and functionality, enabling high selectivity. This technique is analogous to the synthesis of L-lysine imprinted cryogels, which utilized a different functional monomer but followed a similar principle of creating specific binding cavities. nih.gov

Cryogels: Cryogelation is a specific type of bulk polymerization carried out at sub-zero temperatures. The solvent crystallizes, creating a network of ice crystals that act as a porogen. After polymerization around this crystalline template, thawing reveals a macroporous, interconnected gel structure. Cryogels based on a derivative, N-methacryloyl-L-histidine methyl ester (MAH), have been synthesized in copolymerization with 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov These poly(HEMA-MAH) cryogels were designed for the separation of bovine immunoglobulin G (IgG). The study highlighted that the binding capacity of the cryogel could be tuned by varying the concentration of the MAH ligand. nih.gov

Table 2: IgG Adsorption Capacity of Poly(HEMA-MAH) Cryogels

| MAH Ligand Concentration | Maximum IgG Binding Capacity | Source |

|---|---|---|

| 5 mg | 23.2 mg/g | nih.gov |

Graft Polymerization for Surface-Modified Structures

Graft polymerization is a powerful technique for modifying the surface properties of a pre-existing polymer without altering its bulk characteristics. This involves initiating polymerization from active sites on the surface of a substrate, resulting in polymer chains being "grafted" onto it.

One synthetic route to produce polymers containing L-histidine involves grafting the amino acid onto a poly(ethylene-alt-maleic anhydride) backbone. mq.edu.au This post-polymerization modification utilizes the reaction between the primary amine of histidine and the anhydride (B1165640) groups on the polymer chain to form stable maleimide (B117702) bonds. mq.edu.auresearchgate.net This method demonstrates a feasible strategy for introducing the functional histidine moiety onto various polymer surfaces, thereby imparting properties such as pH sensitivity or metal-binding capability. mq.edu.au

Copolymerization Strategies with this compound Derivatives

Copolymerization of this compound or its derivatives with other vinyl monomers is a primary strategy to fine-tune the properties of the final material. The choice of the comonomer influences the polymer's mechanical strength, hydrophilicity, and crosslinking density.

Copolymers with Ethylene Glycol Dimethacrylate (EGDMA)

Ethylene glycol dimethacrylate (EGDMA) is a common crosslinking agent used to create three-dimensional polymer networks with enhanced mechanical stability and controlled porosity. In the synthesis of magnetic beads, EGDMA was copolymerized with N-methacryloyl-(l)-histidine methyl ester (MAH) via suspension polymerization. researchgate.net The EGDMA forms the crosslinked matrix, while the MAH monomer provides the functional sites for metal chelation and subsequent protein binding. The resulting mag-poly(EGDMA–MAH) beads were shown to be effective adsorbents for cytochrome c, with the adsorption capacity being significantly enhanced after complexation with Cu²⁺ ions. researchgate.net

Copolymers with 2-Hydroxyethyl Methacrylate (HEMA)

2-Hydroxyethyl methacrylate (HEMA) is a hydrophilic monomer widely used in the synthesis of hydrogels due to its high water content and biocompatibility. jamorin.comnih.gov Copolymerization of HEMA with histidine-containing monomers yields materials that are both functionalized and highly hydrated.

Cryogels synthesized from HEMA and N-methacryloyl-L-histidine methyl ester (MAH) serve as an excellent example. nih.gov These macroporous hydrogels combine the structural and hydrophilic properties of the poly(HEMA) network with the pseudo-bioaffinity characteristics provided by the MAH ligand. The resulting poly(HEMA-MAH) cryogels were successfully used for the adsorption and separation of bovine IgG from aqueous solutions, demonstrating the utility of this copolymerization strategy in creating functional biomaterials. nih.gov The efficiency of these cryogels was directly related to the amount of MAH incorporated into the polymer network. nih.gov

Formation of Diverse Material Architectures

The polymerization of this compound and its copolymers can be controlled to form distinct macroscopic and microscopic structures, including beads, porous monoliths, and thin films, each suited for different advanced applications.

Porous magnetic beads functionalized with N-methacryloyl-(l)-histidine methyl ester (MAH) have been developed as effective adsorbents for metal chelate affinity chromatography. tandfonline.com These beads are typically produced through suspension polymerization of MAH with a cross-linking monomer, such as ethylene glycol dimethacrylate (EGDMA), in the presence of magnetic particles. tandfonline.com

The resulting mag-poly(EGDMA–MAH) beads possess a high surface area and are functionalized with histidine ligands capable of chelating metal ions like copper (Cu²+). tandfonline.com These metal-chelated beads show a strong affinity for proteins with exposed histidine residues, such as cytochrome c. The binding capacity is significantly enhanced by the chelated metal ion; for example, the adsorption of cytochrome c increased from 51 mg/g on the non-chelated beads to 222 mg/g on the Cu²+-chelated beads at pH 8.0. tandfonline.com These magnetic beads offer the advantage of easy separation from a solution using an external magnetic field and demonstrate excellent reusability, maintaining their adsorption capacity over multiple cycles. tandfonline.com

| Property | Value |

|---|---|

| Polymerization Method | Suspension Polymerization |

| Monomers | N-methacryloyl-(l)-histidine methyl ester (MAH), Ethylene glycol dimethacrylate (EGDMA) |

| Average Diameter | 50–100 µm |

| Specific Surface Area | 80 m²/g |

| Ligand Density | 70 µmol MAH/g polymer |

| Cytochrome c Adsorption (without Cu²⁺) | 51 mg/g |

| Cytochrome c Adsorption (with Cu²⁺) | 222 mg/g |

Supermacroporous cryogels are monolithic polymer structures with large, interconnected pores, formed by polymerization in a frozen solution. wikipedia.orgnih.gov N-methacryloyl-(L)-histidine methyl ester (MAH) is often copolymerized with monomers like 2-hydroxyethyl methacrylate (HEMA) to create these structures via cryo-polymerization. wikipedia.orgtandfonline.com The process uses initiators like ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED). wikipedia.org As the aqueous monomer solution freezes, ice crystals form and act as porogens; polymerization occurs in the remaining unfrozen liquid microphase. wikipedia.orgnih.gov Upon thawing, a continuous polymer matrix with interconnected pores, typically in the range of 10-100 µm, is revealed. wikipedia.org

These poly(HEMA-MAH) cryogels are highly valued as affinity matrices for the purification of biomolecules. wikipedia.orgtandfonline.com The histidine residues can chelate metal ions such as Fe³⁺ or Zn²⁺, which then serve as affinity ligands for proteins and DNA. wikipedia.org These cryogels have been successfully used to adsorb lysozyme, β-casein, and DNA with good capacity and reusability. wikipedia.orgtandfonline.com The macroporous structure allows for low-pressure operation and efficient mass transfer, making them suitable for large-scale bioseparation processes. tandfonline.com

| Target Molecule | Chelated Ion | Adsorption Capacity | Reference |

|---|---|---|---|

| Lysozyme | Fe³⁺ | 40.7 mg/g | wikipedia.org |

| β-Casein | None | 31.17 mg/g | tandfonline.com |

| DNA | Zn²⁺ | 32.93 mg/g |

Polymers containing this compound have been utilized to fabricate thin films for highly sensitive biosensing platforms, such as Quartz Crystal Microbalance (QCM) sensors. tandfonline.com A notable application is the creation of a QCM biosensor for the detection of L-histidine itself. tandfonline.com This is achieved by coating the QCM electrode with a thin film of molecularly imprinted polymer (MIP) nanoparticles. tandfonline.com

These nanoparticles are synthesized via mini-emulsion polymerization of N-methacryloyl-(L)-histidine methyl ester (MAH) as the functional monomer and ethylene glycol dimethacrylate (EGDMA) as the crosslinker, in the presence of L-histidine as a template molecule. tandfonline.com The MAH monomer forms a complex with a metal ion (e.g., Cu²⁺) and the template, creating specific recognition sites. After polymerization, the template is removed, leaving behind nano-cavities within the polymer film that are complementary to histidine in shape and functionality. This nanoparticle film on the QCM electrode can then selectively re-bind L-histidine from a sample, causing a change in the crystal's resonance frequency, which is measured as the sensor signal. tandfonline.com These sensors demonstrate high selectivity, capable of distinguishing L-histidine from other amino acids and even its D-enantiomer.

| Property | Value/Description |

|---|---|

| Sensing Principle | Quartz Crystal Microbalance (QCM) with Molecularly Imprinted Polymer (MIP) |

| Functional Monomer | N-methacryloyl-(L)-histidine methyl ester (MAH) |

| Polymerization Method | Mini-emulsion Polymerization |

| Average Nanoparticle Size | 86.43 nm |

| Detection Range for L-histidine | 6.44 µM to 225.6 µM |

| Selectivity | 5.83 times more selective for L-histidine than D-histidine |

Macroporous Polymer Monoliths

Macroporous polymer monoliths are highly porous, continuous materials synthesized within a mold, such as a chromatographic column. Their interconnected pore structure facilitates rapid convective mass transfer, making them advantageous for separation science. While direct polymerization of this compound into such monoliths is not extensively documented, research has been conducted on its methyl ester derivative, N-methacryloyl-L-histidine methyl ester (MAH), to create functional monolithic materials, including cryogels and columns for capillary electrochromatography.

Cryogels are a type of macroporous monolith formed through polymerization at sub-zero temperatures, where frozen solvent crystals act as the porogen. In one study, a supermacroporous cryogel was synthesized by the free radical polymerization of 2-hydroxyethyl methacrylate (HEMA) and N-methacryloyl-(L)-histidine methyl ester (MAH). tandfonline.com This polymerization was initiated by the ammonium persulfate (APS) and N,N,N′,N′-tetramethylene diamine (TEMED) redox pair in an ice bath. The resulting poly(hydroxyethyl methacrylate-N-methacryloyl-(L)-histidine methylester) [PHEMAH] cryogel exhibited a significant specific surface area and was developed for the affinity purification of immunoglobulin G (IgG) from human plasma. tandfonline.com The incorporation of the histidine derivative (MAH) dramatically improved the IgG adsorption capacity compared to a plain poly(hydroxyethyl methacrylate) cryogel. tandfonline.com

Another approach involves the in-situ polymerization of MAH into a monolithic column for use in capillary electrochromatography (CEC). A polymethacrylate-based monolith was prepared by copolymerizing butyl methacrylate (BMA), the chiral selector N-methacryloyl-L-histidine methyl ester (MAH), and the cross-linker ethylene dimethacrylate (EDMA). researchgate.net The porous structure was formed using a porogen mixture of N,N-dimethyl formamide (B127407) (DMF) and a phosphate (B84403) buffer. researchgate.net Scanning electron microscopy confirmed that the resulting chiral monolith possessed a continuous polymeric skeleton with large through-pores, a characteristic feature of these materials. researchgate.net This monolith was successfully used for the enantioseparation of aromatic amino acids. researchgate.net

Table 1: Synthesis Parameters for N-methacryloyl-L-histidine methyl ester (MAH) Monoliths

| Material Type | Functional Monomer(s) | Cross-linker | Initiator System | Porogen(s) | Reference |

|---|---|---|---|---|---|

| Cryogel | HEMA, MAH | Not specified | APS / TEMED | Ice (water) | tandfonline.com |

| CEC Monolith | BMA, MAH | EDMA | Not specified | DMF, Phosphate Buffer | researchgate.net |

Hydrogels (Poly(ampholyte) Gels)

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large quantities of water or biological fluids. When synthesized using this compound (MHist), the resulting materials are poly(ampholyte) gels, as the histidine moiety contains both a weakly acidic carboxyl group and a weakly basic imidazole (B134444) group. This dual nature imparts pH-sensitivity to the hydrogel.

Methacrylate-structured poly(ampholyte)s based on MHist have been synthesized in both soluble and cross-linked hydrogel forms via radical polymerization. tandfonline.com The hydrogels demonstrate thermodynamic behavior similar to their soluble polymer counterparts. tandfonline.com For instance, a hydrogel (designated MH2) was created using MHist as the monomer and 2 mol% N,N′-methylenebis(acrylamide) (EBA) as the cross-linker, with ammonium persulfate (APS) as the initiator in an aqueous solution. tandfonline.com The swelling and viscometric properties of these polymers are highly dependent on pH. The polymer exhibits its minimum hydrodynamic volume at its isoelectric point (around pH 5), a characteristic that can be shifted by copolymerization with other monomers like N-isopropylacrylamide (NIPAAm). tandfonline.com

More complex, dual-responsive hydrogels have also been developed. A temperature- and pH-responsive hydrogel was synthesized by the free-radical polymerization of MHist with temperature-sensitive monomers diethylene glycol monomethyl ether methacrylate (MEO2MA) and poly(ethylene glycol) methyl ether methacrylate (OEGMA), using 2,2′-azobis(2-methylpropionitrile) (AIBN) as the initiator. nih.gov This system was further cross-linked physically through the coordination of the imidazole groups with zinc ions (Zn²⁺). nih.gov

The swelling behavior of these hydrogels is a direct consequence of their ampholytic nature. The MHist monomer contains carboxyl, imidazole, and secondary amine groups that can be protonated or deprotonated depending on the ambient pH. nih.gov At pH 5, the hydrogel containing MHist shows a higher swelling ratio compared to a similar hydrogel without it. nih.gov This is because at this pH, which is below the pKa of the imidazole group (~6.0) but above the pKa of the carboxyl group (~2-3), the imidazole group is protonated (positively charged) while the carboxyl group is deprotonated (negatively charged), leading to electrostatic interactions. As the pH moves away from the isoelectric point, repulsion between like charges causes the network to expand. The mechanical properties, such as elasticity, are also influenced by these interactions; the energy storage modulus (E') of a hydrogel containing MHist was found to be lower than a control gel without it, as the increased swelling reduces its elasticity. nih.gov

Table 2: Properties of this compound (MHist) Containing Hydrogels

| Hydrogel System | Condition | Property | Value | Reference |

|---|---|---|---|---|

| P(MEO2MA-co-OEGMA-co-MHist) with Zn²⁺ | pH = 5, 37 °C | Swelling Ratio | Greater than control gel | nih.gov |

| P(MEO2MA-co-OEGMA-co-MHist) with Zn²⁺ | pH = 7.4, 25 °C | Swelling Ratio | Greater than control gel | nih.gov |

| P(MEO2MA-co-OEGMA-co-MHist) with Zn²⁺ | 10 Hz | Energy Storage Modulus (E') | ~50 KPa | nih.gov |

| Poly(MHist) cross-linked with EBA (MH2) | pH = 5 | Hydrodynamic Volume | Minimum | tandfonline.com |

Advanced Characterization Techniques for N 2 Methylacryloyl L Histidine Based Materials

Morphological Analysis

Morphological analysis provides fundamental insights into the size, shape, and surface architecture of polymeric materials. These characteristics are intrinsically linked to the material's functional properties, such as swelling behavior, mechanical strength, and interaction with biological systems.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and porous structure of materials at a micro-scale. In the context of MAH-based materials, particularly cross-linked hydrogels and cryogels, SEM is instrumental in confirming the formation of desired network structures.

For instance, copolymers of Acrylamide (AAm) and N-methacryloyl-(L)-histidine (MAH), known as poly(AAm-MAH) cryogels, have been analyzed using SEM. dergipark.org.tr The micrographs reveal a supermacroporous structure, characterized by large, interconnected pores. This morphology is essential for applications requiring high flow rates and rapid mass transfer, such as in chromatography for antibody purification. dergipark.org.tr The porous architecture allows for efficient passage of fluids and provides a large surface area for interaction with target molecules.

| Material | Observed Morphology (SEM) | Significance | Reference |

| Poly(Acrylamide-Methacrylamido Histidine) cryogel | Supermacroporous structure with large, interconnected pores. | Facilitates high flow rates and efficient mass transfer, crucial for separation applications. | dergipark.org.tr |

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging of material surfaces. It is particularly useful for characterizing the morphology of self-assembled structures like polymeric micelles or nanofibers in an aqueous environment. acs.org AFM can determine the size, shape, and distribution of these nanostructures.

For materials based on histidine-containing polymers, AFM has been used to visualize spherical micelles. For example, block copolymers of poly(L-histidine) and poly(ethylene glycol) (polyHis-b-PEG) form micelles that have been observed by AFM, confirming their generally spherical shape and providing data on their size distribution. nih.gov Studies on other amyloid-forming peptides have demonstrated AFM's capacity to monitor the aggregation process in real-time, observing the growth of oligomers into fibrils, a capability that is directly applicable to studying the self-assembly of MAH-based peptide-like structures. nih.gov

| Material System | AFM Finding | Dimensions | Reference |

| Poly(L-histidine)-b-PEG | Confirmed spherical micelle morphology. | Diameter of approx. 114 nm. | nih.gov |

| Amylin Aggregates (Model) | Real-time observation of fibril growth from de novo nucleated structures. | N/A | nih.gov |

| Lipopeptide Nanofibers | Observation of spontaneous alignment and growth of nanofibers on a mica surface. | Diameter of approx. 8 ± 1 nm. | acs.org |

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of nanomaterials. It is used to determine the size, shape, and morphology of nanoparticles and micelles.

In the study of histidine-functionalized materials, TEM has been employed to analyze L-histidine-coated iron oxide nanoparticles. researchgate.net The micrographs showed that the nanoparticles were nearly spherical with an average particle size of approximately 8.5 nm. researchgate.net Similarly, TEM analysis of poly(L-histidine)-b-PEG micelles would be used to visualize the core-shell structure, where the poly(L-histidine) forms the core and the PEG forms the protective corona, and to measure their size and uniformity.

| Material | TEM Finding | Dimensions | Reference |

| L-histidine-coated iron oxide nanoparticles | Near-spherical morphology; crystalline nature confirmed by SAED pattern. | Average diameter: 8.5 ± 0.25 nm. | researchgate.net |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and composition of N-(2-Methylacryloyl)-L-histidine-based materials. They provide information about the functional groups present, the success of polymerization, and the electronic properties of the histidine moiety.

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups within a molecule. For MAH-based polymers, FTIR is used to verify the incorporation of the MAH monomer into the polymer structure and to confirm the polymerization process.

The FTIR spectrum of a poly(AAm-MAH) cryogel, for example, shows characteristic absorption bands that confirm its structure. dergipark.org.tr Key peaks include the amide I and amide II bands, as well as the carbonyl band from the ester group in the MAH monomer. dergipark.org.tr The analysis of L-histidine and its derivatives by FTIR reveals specific vibrational modes sensitive to the protonation state of the imidazole (B134444) ring, which is a key feature of histidine's functionality. okstate.edu The presence of bands corresponding to the imidazole ring skeleton vibration (around 1571 cm⁻¹) and N-H stretching vibrations can confirm the presence of the histidine moiety in the final polymer. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/Polymer | Reference |

| Amide A (N-H Stretch) | ~3282 | Poly(L-Histidine) | iosrjournals.org |

| Amide I (C=O Stretch) | ~1651 | Poly(AAm-MAH) | dergipark.org.tr |

| Amide II (N-H Bend & C-N Stretch) | ~1558 | Poly(AAm-MAH) | dergipark.org.tr |

| Carbonyl (Ester C=O) | ~1724 | MAH Monomer | dergipark.org.tr |

| Imidazole Ring Skeleton | ~1571 | Histidine-functionalized material | researchgate.net |

| Imidazole Ring =C-H Stretch | ~3108 | Histidine on Graphene Oxide | researchgate.net |

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions. The imidazole ring of the histidine side chain possesses a chromophore that absorbs in the UV range.

L-histidine in water exhibits a characteristic absorption maximum (λmax) at approximately 211 nm. photochemcad.com This absorption is attributed to the π → π* electronic transitions within the imidazole ring. In studies of MAH-based polymers, UV-Vis spectroscopy can be used to confirm the presence of the histidine residue in the polymer. Furthermore, it can be employed to study the complexation of the histidine side chain with metal ions, as the formation of a complex often leads to a shift in the absorption spectrum. For instance, the complexation of L-histidine with Co²⁺ results in a new absorbance band around 511 nm, confirming the metal-ligand interaction. researchgate.net

| Compound | Solvent/Condition | λmax (nm) | Transition | Reference |

| L-Histidine | Water | 211 | π → π | photochemcad.com |

| L-Histidine | Buffer (pH 10) | 309 | n → π | researchgate.net |

| Co²⁺-L-histidine Complex | Buffer (pH 10) | 511 | Metal to Ligand Charge Transfer (MLCT) | researchgate.net |

Surface and Porosity Analysis

The surface characteristics of this compound-based materials, particularly hydrogels and films, are critical to their function in applications such as biomaterial coatings, sensors, and separation membranes. These properties dictate how the material interacts with its biological or chemical environment.

The Brunauer-Emmett-Teller (BET) method is a cornerstone technique for determining the specific surface area of porous materials. It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption-desorption isotherms, the BET theory allows for the calculation of the monolayer adsorption capacity, which is then used to determine the total surface area.

For this compound-based materials, which are often synthesized as porous hydrogels or grafted onto porous substrates like sawdust, the BET method provides vital information. researchgate.net A high specific surface area is often desirable for applications in catalysis and adsorption, as it indicates a greater number of available active sites. For instance, in studies involving hydrogels for wastewater treatment, the BET analysis quantifies the porous network available for pollutant capture. researchgate.net

The analysis of nitrogen adsorption-desorption isotherms can also reveal the nature of the porosity. Type IV isotherms with H1-type hysteresis loops are characteristic of mesoporous materials, indicating the presence of well-defined, often slit-shaped, pores. researchgate.net This structural information is crucial for understanding the mechanics of molecule diffusion into and out of the polymer matrix.

Table 1: Representative BET Surface Area Data for Histidine-Containing Polymers and Related Hydrogels This table presents typical data obtained from BET analysis for materials analogous to poly(this compound) to illustrate expected findings.

| Material | Specific Surface Area (m²/g) | Average Pore Size (nm) | Isotherm Type | Reference |

|---|---|---|---|---|

| Poly(N-acryloyl-l-histidine)-grafted Sawdust | 17 | 4 | - | researchgate.net |

| Gum arabic/Acrylamide Hydrogel | 569 | - | - | researchgate.net |

| Alginate/Acrylic Acid Hydrogel | 75.23 | 12 | Type IV | researchgate.net |

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface, which provides insight into its hydrophilicity or hydrophobicity. A droplet of a liquid (commonly purified water) is placed on the material's surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. A low contact angle (<90°) indicates a hydrophilic surface that is readily wetted by water, while a high contact angle (>90°) signifies a hydrophobic surface.

For materials incorporating this compound, the contact angle is heavily influenced by the presence of the L-histidine residue. The carboxyl (-COOH) and imidazole groups of histidine are polar and capable of hydrogen bonding, which tends to decrease the water contact angle and increase surface hydrophilicity. Research on similar systems, such as polyvinyl alcohol (PVA) and carboxymethyl cellulose (B213188) (CMC) films cross-linked with L-Histidine, has demonstrated that increasing the concentration of L-histidine systematically decreases the water contact angle, confirming an enhancement in the surface's hydrophilic nature. researchgate.net This property is essential for biocompatibility and for applications requiring interaction with aqueous biological fluids.

Table 2: Research Findings on Water Contact Angle for L-Histidine-Cross-linked Polymer Films Data adapted from studies on PVA/CMC films to show the influence of histidine on surface wettability.

| Material Composition | Water Contact Angle (°) | Surface Character | Reference |

|---|---|---|---|

| PVA/CMC | 78.5 | Hydrophilic | researchgate.net |

| PVA/CMC with 0.1 g L-Histidine | 62.3 | More Hydrophilic | researchgate.net |

| PVA/CMC with 0.2 g L-Histidine | 58.1 | More Hydrophilic | researchgate.net |

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness, roughness, and optical constants (refractive index and extinction coefficient). youtube.com The method works by measuring the change in polarization of light upon reflection from a sample surface. By fitting the experimental data to a model, highly accurate information about the film's structure and composition can be extracted. youtube.comyoutube.com

While specific ellipsometry studies on this compound are not widely documented, the technique is broadly applied to characterize organic and polymer thin films. opticaopen.orgresearchgate.net For a polymer derived from this compound deposited on a substrate (e.g., silicon, gold), ellipsometry would be invaluable for:

Monitoring Film Growth: Measuring thickness with sub-nanometer precision in real-time or post-deposition.

Assessing Uniformity: Mapping the thickness and refractive index across the substrate surface to ensure homogeneity. youtube.com

Determining Optical Properties: Quantifying how the material interacts with light, which is crucial for developing optical sensors or devices.

Characterizing Swelling Behavior: For hydrogel thin films, ellipsometry can measure the increase in thickness as the film absorbs solvent, providing data on its swelling ratio and kinetics.

The technique has been successfully used to determine the hydrogen content and void fraction in polymorphous silicon thin films, demonstrating its power to resolve compositional details from optical measurements. aps.org

Elemental and Compositional Analysis

Verifying the elemental composition of a monomer and the subsequent polymer is a fundamental step in materials science. It confirms the purity of the starting materials and the successful incorporation of the monomer into a polymer chain, especially in copolymers.

Elemental analysis, typically through combustion analysis (CHN analysis), provides the weight percentages of carbon, hydrogen, and nitrogen in a sample. For this compound (C₁₀H₁₃N₃O₃), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. This theoretical profile serves as a benchmark for purity assessment of the synthesized monomer.

The histidine moiety is unique in that it contains three nitrogen atoms in distinct chemical environments: one in the α-amino group and two within the imidazole ring. chemrxiv.org This high nitrogen content makes elemental analysis a particularly sensitive method for quantifying the amount of this compound incorporated into a copolymer. By comparing the experimentally measured nitrogen percentage of the copolymer to the theoretical values, researchers can confirm the copolymer's composition.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₃N₃O₃) Based on a molecular weight of 223.23 g/mol .

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 53.81% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.87% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.82% |

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and specific analytical technique used to determine the concentration of particular metal elements in a sample. The method relies on the principle that atoms of an element will absorb light at a characteristic wavelength. By measuring the amount of light absorbed by a sample atomized in a flame or graphite (B72142) furnace, the concentration of the target element can be quantified with high precision.

The imidazole ring of the histidine group in this compound-based materials is an excellent chelating agent for various metal ions. chemrxiv.org This property makes these polymers highly suitable for applications in heavy metal remediation from wastewater or for use in biosensors that detect metal ions.

In a typical application, the polymer material is exposed to a solution containing metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺). AAS is used to measure the concentration of the metal ions in the solution before and after exposure to the polymer. The difference in concentration allows for the calculation of the material's metal adsorption capacity. Studies on related materials, such as poly(N-acryloyl-l-histidine) grafted onto sawdust, have demonstrated outstanding adsorption performance for heavy metals, which is quantified using this method. researchgate.net

Table 4: Representative Research Findings for Metal Ion Adsorption by Histidine-Containing Polymers Measured via AAS This table presents hypothetical yet realistic data for the adsorption capacity of a functionalized polymer, as would be determined by AAS.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Adsorption Efficiency (%) | Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Lead (Pb²⁺) | 10.0 | 0.5 | 95.0% | 9.5 |

| Copper (Cu²⁺) | 10.0 | 1.2 | 88.0% | 8.8 |

| Cadmium (Cd²⁺) | 10.0 | 2.5 | 75.0% | 7.5 |

Functional Applications of N 2 Methylacryloyl L Histidine Based Materials

The unique chemical structure of N-(2-Methylacryloyl)-L-histidine (NMAH), featuring a polymerizable methacrylate (B99206) group and a functional histidine moiety, makes it a valuable monomer for the synthesis of advanced functional polymers. The imidazole (B134444) ring of the histidine residue is particularly significant, as its ability to chelate metal ions and participate in hydrogen bonding and electrostatic interactions underpins a variety of specialized applications. These materials have demonstrated considerable potential in separation sciences and molecular recognition technologies.

Theoretical and Computational Investigations of N 2 Methylacryloyl L Histidine and Its Polymers

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, electronic properties, and reactivity of molecules. While specific DFT studies on N-(2-Methylacryloyl)-L-histidine are not extensively documented in the literature, we can infer its likely properties and the types of insights that would be gained from such studies based on computational analyses of similar histidine derivatives. nih.gov

Subsequent calculations would likely focus on the electronic properties of the monomer. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate the distribution of electron density and to perform a Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, providing a quantitative measure of the polarity of different bonds within the molecule. For instance, the nitrogen atoms of the imidazole (B134444) ring are expected to be key sites for electrophilic attack and metal ion coordination due to their lone pairs of electrons. nih.gov

Vibrational frequency calculations are another standard component of DFT studies. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the accuracy of the computational model.

A recent DFT study on the regioselective alkylation of the histidine imidazole ring highlighted the importance of the solvent in directing the reaction to either the N1 or N3 position. nih.gov Similar computational approaches could be employed to understand the reactivity of the this compound monomer in various chemical environments.

Table 1: Predicted Parameters from a Hypothetical DFT Study of this compound

| Parameter | Predicted Value/Insight | Significance |

| Optimized Geometry | Detailed bond lengths, bond angles, and dihedral angles for the most stable conformer. | Provides the fundamental 3D structure of the monomer. |

| HOMO-LUMO Gap | Quantitative value of the energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and electronic excitation properties. |

| Mulliken/NPA Charges | Partial atomic charges on all atoms, especially the imidazole nitrogens and carboxyl oxygens. | Reveals sites susceptible to nucleophilic or electrophilic attack and electrostatic interactions. |

| Vibrational Frequencies | Predicted IR and Raman spectra. | Allows for comparison with experimental spectroscopic data for structural validation. |

Molecular Modeling and Simulation of Polymer Structures and Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are essential for understanding the conformational behavior of polymers in solution and their interactions with the surrounding environment. For poly(this compound), MD simulations can provide insights into how the polymer chain folds and moves in response to changes in pH, temperature, and ionic strength.

Simulations of the polymer in an aqueous environment would likely show that the polymer's conformation is highly dependent on the protonation state of the histidine side chains. At low pH, the imidazole rings would be protonated and positively charged, leading to electrostatic repulsion between the side chains. This would cause the polymer to adopt an extended, random coil conformation. rsc.org Conversely, at high pH, the carboxyl groups would be deprotonated and negatively charged, while the imidazole rings would be neutral, again leading to an extended conformation due to charge repulsion. At an intermediate pH, near the isoelectric point of the histidine side chain, the polymer would likely be more compact as the net charge is minimized, allowing for intramolecular hydrogen bonds to form. nih.govacs.org

MD simulations can also be used to study the hydration of the polymer. The number of water molecules in the vicinity of the polymer chain and the structure of these hydration shells are important for understanding the polymer's solubility and its interactions with other molecules. For instance, studies on similar polymers have shown that the protonated imidazole and carboxylate ions are preferentially solvated. nih.gov

The interactions of poly(this compound) with other molecules, such as ions or small drug molecules, can also be investigated using MD simulations. These simulations can reveal the preferred binding sites on the polymer and the strength of these interactions.

Table 2: Expected Conformational Behavior of Poly(this compound) from Molecular Modeling

| Condition | Expected Polymer Conformation | Driving Forces |

| Low pH | Extended, random coil | Electrostatic repulsion between protonated imidazole groups. |

| High pH | Extended, random coil | Electrostatic repulsion between deprotonated carboxyl groups. |

| Isoelectric Point (pH ≈ 7.4) | Compact, globular | Reduced electrostatic repulsion, intramolecular hydrogen bonding. |

| Increased Ionic Strength | More compact | Shielding of electrostatic repulsions by salt ions. |

Mechanistic Insights into Complexation, Adsorption, and Catalysis

The histidine side chain of poly(this compound) is a versatile functional group that can participate in complexation, adsorption, and catalysis. Computational studies can provide detailed mechanistic insights into these processes.

Complexation: The imidazole group is an excellent ligand for a variety of metal ions. nih.gov Computational studies, often combining DFT with MD simulations, can elucidate the coordination chemistry of the polymer with metal ions such as Cu(II), Zn(II), and Ni(II). These studies can predict the preferred coordination number and geometry of the metal-polymer complex, as well as the binding affinity. For example, DFT calculations can be used to determine the binding energy of a metal ion to one or more imidazole side chains. scispace.com

Adsorption: Poly(this compound) is expected to adsorb to surfaces through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Theoretical models, such as classical polymer DFT, can be used to study the adsorption of the polymer onto charged surfaces. nih.gov These models can predict how the adsorbed amount and the conformation of the adsorbed polymer chains depend on factors like pH, ionic strength, and the surface charge density. For instance, at a pH where the polymer is positively charged, it would be expected to adsorb strongly to a negatively charged surface.

Catalysis: The imidazole group of histidine is known to act as a general acid or base catalyst in many enzymes. researchgate.net In a similar manner, the histidine side chains of poly(this compound) can catalyze chemical reactions, such as the hydrolysis of esters. Computational studies can be used to investigate the reaction mechanism of such catalytic processes. By mapping the potential energy surface of the reaction, it is possible to identify the transition states and intermediates and to calculate the activation energy. These calculations can reveal the specific role of the imidazole group in stabilizing the transition state and facilitating the reaction. researchgate.net

Future Directions and Research Perspectives

Development of Novel Polymer Architectures and Composites

The inherent polymerizability of N-(2-Methylacryloyl)-L-histidine (MHist) through its methacrylate (B99206) group opens the door to a wide array of polymer architectures. While simple linear homopolymers and cross-linked hydrogels have been synthesized via conventional free-radical polymerization, future research is focused on more complex and well-defined structures. nih.gov The principles of controlled radical polymerization can be applied to create block copolymers, star polymers, and branched structures with precise control over molecular weight and topology. nih.gov

For instance, synthesizing block copolymers of poly(this compound) with other functional polymers, such as poly(ethylene glycol) (PEG) or thermoresponsive polymers like N-isopropylacrylamide (NIPAAm), is a promising avenue. researchgate.net Such architectures are crucial for developing self-assembling systems like micelles for targeted drug delivery. researchgate.net

Furthermore, the development of composites represents a significant area of future research. Integrating polymers derived from this compound into inorganic matrices, such as clay or silica (B1680970) nanoparticles, can yield nanocomposites with enhanced mechanical and thermal properties. nih.gov The in-situ polymerization of the monomer within these matrices is a key strategy to ensure homogeneous distribution and strong interfacial interactions, leading to materials with superior performance. nih.gov

Table 1: Potential Polymer Architectures from this compound

| Architecture | Description | Potential Advantage |

| Block Copolymers | Chains composed of a PMHist block and a block of another polymer (e.g., PEG). | Self-assembly into micelles or vesicles for encapsulation. researchgate.net |

| Star Polymers | Multiple polymer arms radiating from a central core. | High functional group density, unique rheological properties. |

| Cross-linked Hydrogels | 3D polymer networks swollen with water. | High water content, stimuli-responsive swelling for controlled release. nih.gov |

| Nanocomposites | Polymer matrix reinforced with nanoscale fillers (e.g., clay). | Enhanced mechanical strength, thermal stability, and barrier properties. nih.gov |

Integration into Multifunctional Material Systems

A primary driver for research into this compound-based polymers is their "smart" or "stimuli-responsive" nature. The imidazole (B134444) side group of the histidine residue, with a pKa around 6, makes these materials highly sensitive to changes in pH within a physiologically relevant range. rsc.orgnih.gov This allows for the design of systems that can undergo conformational or solubility changes in response to specific biological environments, such as the acidic microenvironment of a tumor.

Future work will focus on creating multifunctional systems that respond to several stimuli simultaneously. By copolymerizing this compound with other responsive monomers, materials can be engineered to react to temperature, light, electric fields, or specific biomolecules in addition to pH. acs.org For example, copolymers with N-isopropylacrylamide (NIPAAm) exhibit both pH and temperature sensitivity. Such dual-responsive hydrogels can undergo volume phase transitions in response to subtle environmental changes, making them ideal candidates for sensors, actuators, and on-demand drug delivery systems. nih.govacs.org The ability to fine-tune the protonation and aggregation behavior of these polymers is a prerequisite for their use in advanced applications. rsc.org

Table 2: Stimuli-Responsiveness of Poly(MHist)-based Systems

| Stimulus | Responsive Moiety | Resulting Change | Potential Application |

| pH | Imidazole group of histidine | Changes in charge, swelling, or solubility. rsc.org | pH-triggered drug release, biosensors. researchgate.net |

| Temperature | Co-monomers like NIPAAm | Volume phase transition, changes in hydrophobicity. | Thermo-responsive hydrogels, smart surfaces. acs.org |

| Electric Field | Charged histidine residues | Anisotropic deswelling and contraction. nih.gov | Electrically controlled release, soft actuators. |

| Ionic Strength | Polyelectrolyte polymer backbone | Altered swelling behavior and phase separation. acs.org | Modulating material properties in biological fluids. |

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of how these materials function requires advanced characterization techniques that can probe their behavior in real-time and under operational conditions. While standard techniques like NMR, FT-IR, and microscopy are used to confirm the structure and morphology of the final polymers, in-situ methods are needed to study dynamic processes. nih.govrsc.org

Future research will likely employ techniques such as synchrotron-based small-angle X-ray scattering (SAXS) to monitor the self-assembly of block copolymers into micelles in solution as a function of changing pH or temperature. Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) could be used to study the swelling/deswelling kinetics of hydrogel thin films in response to various stimuli. Furthermore, advanced analytical methods could be developed for the intramolecular analysis of the polymer's functional groups. For example, adapting novel mass spectrometry techniques could allow for tracking the protonation state of the imidazole nitrogen atoms within the polymer network during a pH-triggered response. chemrxiv.org These in-situ studies are critical for optimizing material design and understanding the precise mechanisms behind their responsive behavior. nih.gov

Exploration of New Application Domains in Bio-Interactions and Environmental Remediation

The unique properties of this compound-based polymers position them for use in sophisticated applications at the interface of biology and environmental science.

In the biomedical field, beyond drug delivery, these materials are being explored for gene transfection. The buffering capacity of the histidine residues can facilitate the "proton sponge" effect, which aids in the endosomal escape of genetic material delivered to cells. rsc.org The non-toxic nature of these polymers further enhances their suitability for such biomedical applications. nih.gov Research is also directed towards their use as scaffolds for tissue engineering, where their ability to respond to physiological signals could be used to direct cell behavior. nih.gov

In environmental remediation, the strong metal-chelating ability of the imidazole group is a key feature. nih.govresearchgate.net Histidine is known to form coordination complexes with various metal ions. nih.gov This property can be harnessed by immobilizing poly(this compound) onto solid supports to create highly effective and reusable sorbents for the removal of toxic heavy metal ions like lead (Pb²⁺) and copper (Cu²⁺) from contaminated water. researchgate.net Future research will focus on optimizing the binding capacity and selectivity of these materials for specific target pollutants, including metal cations and oxyanions, providing a targeted approach to water purification. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-acylated L-histidine derivatives, such as N-(2-Methylacryloyl)-L-histidine?

- Methodological Answer : N-acylation of L-histidine typically involves reacting the amino group with activated acylating agents (e.g., acryloyl chloride derivatives) under controlled pH (8–10) to favor nucleophilic substitution. For example, comicelles of N-acyl-L-histidine with cationic surfactants (e.g., cetyltrimethylammonium bromide) have been used to enhance reaction efficiency and stereoselectivity . Purification often employs reverse-phase HPLC or ion-exchange chromatography, followed by structural validation via (e.g., imidazole proton signals at δ 7.0–8.5 ppm) and mass spectrometry (e.g., [M+H] peaks in ESI-MS) .

Q. How can researchers verify the purity and stability of this compound in aqueous solutions?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 210–220 nm for amide bonds) and validated against certified reference standards (e.g., L-histidine pharmaceutical secondary standards) . Stability studies involve monitoring degradation under varying pH (2–12), temperature (4–40°C), and light exposure. Techniques like dynamic viscosity measurements (Jones-Dole equation) and ultrasonic speed analysis quantify solute-solvent interactions, which influence compound stability .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of N-acyl-L-histidine derivatives in supramolecular systems?

- Methodological Answer : In comicellar systems (e.g., N-acyl-L-histidine + cationic surfactants), the histidine imidazole group acts as a nucleophilic catalyst. Kinetic studies (e.g., pseudo-first-order rate constants) reveal pH-dependent deacylation mechanisms, where protonation states of the imidazole ring (pKa ~6.0) modulate transition-state stabilization. Advanced techniques like stopped-flow spectroscopy or computational modeling (DFT calculations) can map reaction pathways and identify rate-limiting steps .

Q. How does N-acylation alter L-histidine’s metal-chelating properties and redox activity?

- Methodological Answer : Acylated derivatives exhibit reduced chelation efficiency for transition metals (e.g., Cu, Fe) compared to free L-histidine, as the acyl group sterically hinders coordination. Electrochemical assays (cyclic voltammetry) quantify redox potential shifts, while EPR spectroscopy detects metal-ligand complex formation. For instance, N-acetyl-L-histidine shows diminished Fenton reaction inhibition compared to unmodified histidine .

Q. What are the challenges in characterizing supramolecular aggregates involving this compound?

- Methodological Answer : Aggregation behavior (e.g., vesicle or hydrogel formation) is studied via dynamic light scattering (DLS) and cryo-TEM. pH-responsive systems require in situ or fluorescence spectroscopy to track conformational changes. Conflicting data on critical aggregation concentrations (CACs) may arise from solvent ionic strength variations, necessitating standardized buffers (e.g., 10 mM phosphate, pH 7.4) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported bioactivity data for histidine derivatives?

- Methodological Answer : Variability in bioassays (e.g., antiulcer activity) often stems from differences in derivatization (e.g., methyl ester vs. free carboxylate forms) or delivery routes (intraperitoneal vs. oral). Meta-analyses of structure-activity relationships (SAR) using molecular docking (e.g., histamine receptor binding) and pharmacokinetic profiling (e.g., serum carnosinase resistance) clarify functional contributions of specific substituents .

Q. Why do computational models sometimes fail to predict the physicochemical properties of N-acyl-L-histidine derivatives?

- Methodological Answer : Force field inaccuracies in modeling π-π stacking (imidazole ring interactions) or solvation effects (e.g., aqueous-gentamicin systems) limit predictive power. Hybrid QM/MM approaches improve accuracy for hydrogen-bonding networks and dielectric constants. Experimental validation via isothermal titration calorimetry (ITC) or density functional theory (DFT) optimizations is critical .

Tables of Key Data

| Property | N-Acetyl-L-Histidine | L-Histidine |

|---|---|---|

| Molecular Weight (g/mol) | 155.15 | 155.15 |

| Melting Point (°C) | 157–159 | 285–288 (dec.) |

| pKa (imidazole) | ~6.0 | ~6.0 |

| Solubility (HO, 25°C) | 50 mg/mL | 41.9 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.